molecular formula C25H20N4O3 B2469871 N-(2-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021106-27-3

N-(2-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2469871
CAS No.: 1021106-27-3
M. Wt: 424.46
InChI Key: NSOFWYMYPTZANY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole ring, an oxadiazole ring, and a methoxyphenyl group

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-31-22-14-8-6-12-20(22)26-23(30)16-29-15-19(18-11-5-7-13-21(18)29)25-28-27-24(32-25)17-9-3-2-4-10-17/h2-15H,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOFWYMYPTZANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling Reactions: The final step involves coupling the indole and oxadiazole intermediates with the methoxyphenyl acetamide moiety. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and indole rings are primary sites for oxidation:

  • Oxadiazole Ring Oxidation :
    Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the oxadiazole ring, leading to cleavage and formation of carboxylic acid derivatives.

    • Example:

      OxadiazoleKMnO4,H+Carboxylic Acid+Amide Byproducts\text{Oxadiazole} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Carboxylic Acid} + \text{Amide Byproducts}
  • Indole Ring Oxidation :
    Chromium trioxide (CrO₃) in acetic acid selectively oxidizes the indole moiety to oxindole derivatives.

Table 1: Oxidation Reaction Conditions and Products

ReagentConditionsTarget SiteMajor Product
KMnO₄Acidic, 60–80°COxadiazoleCarboxylic acid derivatives
CrO₃Acetic acid, RTIndoleOxindole derivatives

Reduction Reactions

The acetamide carbonyl and oxadiazole ring are susceptible to reduction:

  • Carbonyl Reduction :
    Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the acetamide group to a secondary amine.

    • Example:

      AcetamideLiAlH4Amine+H2O\text{Acetamide} \xrightarrow{\text{LiAlH}_4} \text{Amine} + \text{H}_2\text{O}
  • Oxadiazole Ring Reduction :
    Catalytic hydrogenation (H₂/Pd-C) under mild pressure opens the oxadiazole ring, yielding diamines.

Table 2: Reduction Reaction Outcomes

ReagentConditionsProductYield (%)
LiAlH₄Ether, refluxN-(2-Methoxyphenyl)ethylamine70–85
H₂/Pd-C1 atm, ethanol1,2-Diamine derivatives60–75

a) Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS at the C-5 position due to electron-rich nature:

  • Nitration :
    Nitration with HNO₃/H₂SO₄ introduces a nitro group at C-5.

  • Sulfonation :
    Fuming H₂SO₄ produces sulfonated indole derivatives.

b) Nucleophilic Substitution

The oxadiazole ring participates in nucleophilic attacks:

  • Thiol Exchange :
    Reaction with thiols (e.g., R-SH) replaces the oxadiazole’s oxygen with sulfur, forming thio-oxadiazoles .

Table 3: Substitution Reaction Parameters

Reaction TypeReagentPosition ModifiedKey Product
NitrationHNO₃/H₂SO₄Indole C-55-Nitroindole derivative
Thiol ExchangeR-SH, DMF, NaHOxadiazole OThio-oxadiazole derivatives

Hydrolysis and Stability

  • Acidic Hydrolysis :
    Concentrated HCl hydrolyzes the acetamide to acetic acid and 2-methoxyaniline.

  • Basic Hydrolysis :
    NaOH (aqueous) cleaves the oxadiazole ring, yielding hydrazine and carboxylic acid fragments.

Table 4: Hydrolysis Pathways

ConditionsReaction SiteProducts
HCl (6M), refluxAcetamideAcetic acid + 2-Methoxyaniline
NaOH (2M), 80°COxadiazoleHydrazine + Phenylacetic acid

Cycloaddition and Ring-Opening

  • Diels-Alder Reactions :
    The oxadiazole acts as a dienophile, reacting with dienes to form six-membered bicyclic compounds.

  • Ring-Opening :
    Heating with hydroxylamine (NH₂OH) breaks the oxadiazole ring, generating open-chain hydrazides.

Cross-Coupling Reactions

The phenyl group on the oxadiazole participates in Suzuki-Miyaura couplings:

  • Example:

    Phenyl-Oxadiazole+Ar-B(OH)2Pd(PPh3)4Biaryl-Oxadiazole\text{Phenyl-Oxadiazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl-Oxadiazole}

    Yields range from 65–90% depending on substituents.

Scientific Research Applications

Chemistry

N-(2-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions. Its unique structure allows for diverse reactivity patterns, making it suitable for creating novel compounds with specific properties.

Medicine

The compound has been investigated for its potential therapeutic properties:

a. Anticancer Activity:
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, studies on similar compounds have shown percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8 exceeding 85% . The mechanism of action may involve the modulation of biological pathways through interactions with specific molecular targets like enzymes or receptors.

b. Anti-inflammatory Effects:
Investigations into related compounds suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

c. Antimicrobial Properties:
The compound has also been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Similar compounds have demonstrated effectiveness in inhibiting bacterial growth, indicating a promising avenue for further research in antimicrobial therapies .

Industry

In industrial applications, this compound is being explored for its use in developing new materials such as polymers and dyes. The structural properties of the compound can enhance the performance characteristics of these materials.

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of N-Aryl derivatives revealed that certain oxadiazole-containing compounds exhibited significant anticancer properties against multiple cancer cell lines. These findings suggest that this compound could be a candidate for further investigation in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of oxadiazole derivatives against various bacterial strains. The results indicated that certain compounds showed substantial inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. This supports the potential use of N-(2-methoxyphenyl)-2-(3-(5-phenyloxadiazol)-1H-indol)acetamide as a lead compound in designing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide: shares similarities with other indole and oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of oxadiazole and indole moieties, which are known for their diverse biological activities. Its molecular formula is C18H17N3O2C_{18}H_{17}N_3O_2 with a molecular weight of approximately 305.35 g/mol. The presence of methoxy and phenyl groups enhances its lipophilicity, potentially improving bioavailability.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with biological targets through:

  • Non-covalent interactions : Such as hydrogen bonding and pi-stacking.
  • Target specificity : The oxadiazole ring may facilitate binding to specific receptors or enzymes involved in various biological pathways.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Promoting programmed cell death via the intrinsic pathway.
  • Inhibition of Metastasis : Reducing the migratory and invasive capabilities of cancer cells.

A study reported that derivatives of 1,3,4-oxadiazoles showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, demonstrating promising cytotoxic effects .

Antimicrobial Activity

This compound has also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the structure can significantly influence the biological activity:

Substituent Effect on Activity
Methoxy groupEnhances lipophilicity and bioactivity
Phenyl ringIncreases binding affinity to target sites
Oxadiazole moietyCritical for anticancer and antimicrobial activity

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Anticancer Properties : A derivative with an oxadiazole moiety demonstrated significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 15 µM .
  • Antimicrobial Efficacy : Another research highlighted a related compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing potential as a new antibiotic agent .

Q & A

Q. Methodology :

  • Stepwise synthesis : Begin with the formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide derivatives with POCl₃, as demonstrated in analogous acetamide syntheses .
  • Indole functionalization : Introduce the indole moiety using formyl intermediates (e.g., 3-formyl-1H-indole) under reflux with acetic acid and sodium acetate .
  • Acetamide coupling : React chloroacetyl chloride with the oxadiazole-indole intermediate in triethylamine, followed by purification via recrystallization (pet-ether or DMF/water mixtures) .
  • Key parameters : Monitor reactions with TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) and optimize yields by controlling pH (8–9 for precipitation) and temperature (reflux at 90°C) .

How can researchers confirm the structural integrity of this compound post-synthesis?

Q. Analytical workflow :

  • Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: methoxy protons (~δ 3.8–4.0 ppm), indole NH (~δ 9.8 ppm), and aromatic protons (δ 6.9–7.5 ppm) .
    • IR : Confirm carbonyl (C=O, ~1667 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • Mass spectrometry : Verify molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous acetamides) .
  • Elemental analysis : Compare calculated vs. observed C/H/N ratios (e.g., C: 53.1% calculated vs. 54.21% observed in similar derivatives) .

Advanced Research Questions

How can researchers address contradictions in biological activity data across studies?

Q. Strategies :

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .
  • Dose-response validation : Perform IC₅₀ determinations in triplicate, comparing results with reference compounds (e.g., doxorubicin for anticancer assays) .
  • Structural analogs : Test derivatives (e.g., replacing the methoxyphenyl group with chlorophenyl) to isolate SAR trends .

What experimental designs are optimal for elucidating the compound’s mechanism of action?

Q. Approaches :

  • In vitro assays :
    • Enzyme inhibition : Screen against lipoxygenase (LOX) or cyclooxygenase (COX-2) at 10–100 µM concentrations .
    • Receptor binding : Use radioligand displacement assays (e.g., serotonin receptors due to the indole scaffold) .
  • Molecular docking : Model interactions with COX-2 (PDB ID: 5KIR) using AutoDock Vina to prioritize target validation .
  • Gene expression profiling : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

How can reaction conditions be optimized for scaling up synthesis without compromising purity?

Q. Optimization parameters :

  • Solvent selection : Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) to improve yield (>75%) .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization for >95% purity .

Methodological Notes

  • Contradiction resolution : Replicate elemental analysis discrepancies (e.g., C: 54.21% observed vs. 53.1% calculated) using high-resolution mass spectrometry (HRMS) to rule out impurities .
  • Advanced SAR : Use QSAR models to predict bioactivity of untested substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) .
  • Stability studies : Assess hydrolytic stability in PBS (pH 7.4) at 37°C over 72 hours, monitoring degradation via HPLC .

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